molecular formula C18H24N2O B14940789 N-Methyl-N-{[4-(2-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide

N-Methyl-N-{[4-(2-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide

Cat. No.: B14940789
M. Wt: 284.4 g/mol
InChI Key: UBVRMKOXGWYNEX-UHFFFAOYSA-N
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Description

N-Methyl-N-{[4-(2-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide is a complex organic compound that belongs to the class of heterocyclic building blocks It is characterized by the presence of a piperidine ring, a phenyl group, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-{[4-(2-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(2-methylpiperidin-1-yl)benzyl chloride with N-methylbut-2-ynamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-{[4-(2-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation catalysts such as palladium on carbon or Lindlar’s catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce functional groups such as bromine or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium on carbon or Lindlar’s catalyst in an inert atmosphere.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-Methyl-N-{[4-(2-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-{[4-(2-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

Uniqueness

N-Methyl-N-{[4-(2-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide is unique due to its combination of a piperidine ring, phenyl group, and alkyne functional group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

N-methyl-N-[[4-(2-methylpiperidin-1-yl)phenyl]methyl]but-2-ynamide

InChI

InChI=1S/C18H24N2O/c1-4-7-18(21)19(3)14-16-9-11-17(12-10-16)20-13-6-5-8-15(20)2/h9-12,15H,5-6,8,13-14H2,1-3H3

InChI Key

UBVRMKOXGWYNEX-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N(C)CC1=CC=C(C=C1)N2CCCCC2C

Origin of Product

United States

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